molecular formula C29H36N2O B12639218 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile CAS No. 920751-53-7

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B12639218
CAS No.: 920751-53-7
M. Wt: 428.6 g/mol
InChI Key: BRZSIVXGKHEWOA-UHFFFAOYSA-N
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Description

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is a substituted phthalonitrile derivative characterized by a central benzene ring with two cyano groups at positions 1 and 2. At position 4, a phenoxy substituent is attached, which itself bears a pentadec-8-en-1-yl chain. Phthalonitriles are critical precursors for synthesizing phthalocyanines (Pcs), macrocyclic compounds with applications in photodynamic therapy, organic electronics, and catalysis . The long unsaturated chain in this compound may enhance solubility in nonpolar solvents and influence aggregation behavior during Pc formation, which is crucial for optimizing material properties .

Properties

CAS No.

920751-53-7

Molecular Formula

C29H36N2O

Molecular Weight

428.6 g/mol

IUPAC Name

4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3

InChI Key

BRZSIVXGKHEWOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with 4-bromobenzene-1,2-dicarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield aliphatic hydrocarbons.

Scientific Research Applications

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalonitrile derivatives vary widely based on substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile with analogous compounds:

Structural and Functional Comparisons

Compound Substituent Molecular Weight Key Properties/Applications
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile Pentadec-8-en-1-ylphenoxy ~435.6 g/mol Enhanced hydrophobicity; potential for self-assembled Pcs in organic semiconductors .
3-[4-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile (Y511-3234) Quinoxalin-2-ylphenoxy 348.36 g/mol Aromatic heterocyclic substituent; may improve π-π stacking for optoelectronic materials .
4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile Phenylsulfanyl 256.3 g/mol Sulfur-containing group; used in corrosion inhibitors and Pcs for photodynamic therapy .
3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile 2,4-Dimethylpentyloxy 274.3 g/mol Branched alkyl chain; improves thermal stability in polymer composites .
Zn(II) Phthalocyanines (e.g., from 4-(4-acetylpiperazin-1-yl)phenoxy derivatives) Acetylpiperazinylphenoxy ~700–800 g/mol Electron-donating groups enhance fluorescence; used in sensors and light-harvesting systems .

Key Differences and Implications

Substituent Effects on Solubility: The pentadec-8-en-1-yl chain confers higher solubility in organic solvents (e.g., toluene, hexane) compared to phenylsulfanyl or quinoxalinyl derivatives, which are more polar . Branched alkyl chains (e.g., 2,4-dimethylpentyloxy) offer steric hindrance, reducing crystallinity in polymers .

Aggregation Behavior in Phthalocyanine Synthesis: Long unsaturated chains (e.g., pentadec-8-en-1-yl) may promote controlled J-aggregation in Pcs, beneficial for near-infrared absorption in solar cells . Electron-withdrawing groups (e.g., cyano) in the parent phthalonitrile stabilize the Pc macrocycle, while electron-donating groups (e.g., acetylpiperazinyl) enhance fluorescence .

Thermal and Chemical Stability: Sulfur-containing derivatives (e.g., phenylsulfanyl) exhibit higher resistance to oxidative degradation, making them suitable for harsh environments .

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